5-Methoxy-1-indanone

Overview

Description

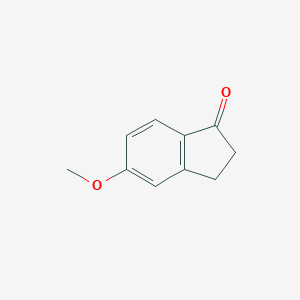

5-Methoxy-1-indanone (CAS 5111-70-6) is a bicyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It is characterized by a methoxy group at the 5-position of the indanone scaffold. Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of 2-(5-methoxyphenyl)acetic acid under acidic conditions. Another method includes the Friedel-Crafts acylation of 5-methoxyindan with acetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale organic synthesis techniques. The process often involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-methoxyindanone-2-carboxylic acid.

Reduction: Reduction reactions can convert it into 5-methoxyindan-1-ol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products:

Oxidation: 5-Methoxyindanone-2-carboxylic acid.

Reduction: 5-Methoxyindan-1-ol.

Substitution: Various substituted indanones depending on the substituent introduced.

Scientific Research Applications

Recent studies have highlighted the biological significance of 5-methoxy-1-indanone and its derivatives:

- Antiviral and Antibacterial Properties : Research indicates that indanone derivatives exhibit potent antiviral and antibacterial activities. For instance, certain derivatives have been tested against viruses such as hepatitis C, demonstrating their potential as therapeutic agents .

- Anticancer Activity : this compound has been explored for its anticancer properties. Studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound has shown promise in neurodegenerative disease models. It has been evaluated for its ability to inhibit acetylcholinesterase, making it a candidate for Alzheimer's disease treatment .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including those with anti-inflammatory and analgesic properties. The compound's structure allows for modifications that enhance biological activity .

- Agrochemical Development : The compound's derivatives are being investigated for use as insecticides, fungicides, and herbicides due to their efficacy against pests and pathogens .

Case Study 1: Antiviral Activity

A study conducted by researchers demonstrated that this compound derivatives could inhibit hepatitis C virus replication. The study involved synthesizing several analogs and testing their efficacy in vitro. Results showed significant inhibition rates, suggesting a potential pathway for developing antiviral drugs .

Case Study 2: Neuroprotective Effects

In a study focused on Alzheimer's disease, compounds derived from this compound were tested for their ability to inhibit amyloid beta aggregation. Several derivatives exhibited strong inhibitory activity, indicating their potential as therapeutic agents in neurodegenerative disorders .

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 5-Methoxy-1-indanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methoxy-1-indanone

- Key Differences : The methoxy group at the 4-position alters electronic distribution, reducing steric hindrance compared to the 5-methoxy isomer.

- Energetic Properties: ΔfH°(g): −247.8 ± 2.3 kJ/mol (vs. −251.3 ± 2.3 kJ/mol for 5-methoxy-1-indanone) . Combustion enthalpy differences arise from positional isomerism affecting molecular stability .

5-Hydroxy-1-indanone (CAS 3470-49-3)

- Structural Difference : Replacement of methoxy with a hydroxyl group.

- Applications: Precursor for (5-hydroxy-indan-1-ylidene)-acetic acid and antiproliferative indenopyridazinones .

- Reactivity: Enhanced hydrogen-bonding capacity increases solubility in polar solvents compared to this compound .

5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8)

- Structural Features : Dual substitution with benzyloxy (5-position) and methoxy (6-position) groups.

- Applications : Intermediate in sterically constrained pyrazole synthesis .

- Molecular Weight: 268.31 g/mol (vs. 162.19 g/mol for this compound) .

Derivatives with Modified Functional Groups

6-Methoxy-5-nitro-1-indanone

- Synthesis: Nitration of this compound yields this nitro derivative (22% yield) .

- Applications: Intermediate for amino derivatives (e.g., 5-amino-6-methoxy-1-indanone, 86% yield via reduction) .

- Reactivity : Nitro groups enhance electrophilicity, facilitating nucleophilic substitutions .

5-Methoxy-1,1-dimethylindane

- Synthesis: Dimethylation of this compound using TiCl₄ and dimethyl zinc (43% yield) .

- Properties : Increased lipophilicity improves blood-brain barrier penetration in neuroactive compounds .

Comparison of Physicochemical Properties

Thermodynamic Studies

- Gas-Phase Enthalpy: this compound exhibits ΔfH°(g) = −251.3 ± 2.3 kJ/mol, slightly lower than 2-methyl-1-indanone (−245.1 ± 2.3 kJ/mol) due to methoxy stabilization .

- Combustion Energy : −4,650.3 ± 3.5 kJ/mol (experimental) vs. −4,645.0 kJ/mol (calculated) .

Biological Activity

5-Methoxy-1-indanone is a compound that belongs to the class of 1-indanones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C10H10O2) features a methoxy group at the 5-position of the indanone structure, contributing to its unique chemical properties. Its molecular structure is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines. For example, derivatives of indanones have shown potential in targeting cancer through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis |

| Study B | MCF-7 | 12.8 | Cell Cycle Arrest |

Anticholinesterase Activity

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound demonstrated potent inhibition, with IC50 values comparable to established inhibitors.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 18.6 | AChE |

| Donepezil | 10.0 | AChE |

This suggests its potential as a therapeutic agent in treating Alzheimer's disease by enhancing cholinergic transmission.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown effectiveness against various bacterial and fungal strains, indicating its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound's ability to inhibit enzymes such as AChE and MAO-B contributes significantly to its neuroprotective effects.

- Apoptosis Induction: In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties: The methoxy group may enhance the compound's ability to scavenge free radicals, providing additional protective effects against oxidative stress.

Case Studies

- Neuroprotective Effects: In a study focusing on neuroprotection, this compound was administered in animal models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in amyloid-beta plaque accumulation.

- Cancer Treatment: Another case study evaluated the efficacy of this compound in combination with standard chemotherapeutics in breast cancer models. The findings suggested enhanced efficacy and reduced side effects when used synergistically.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-1-indanone derivatives, and how are intermediates characterized?

- Methodology : Grignard reactions (e.g., phenylmagnesium bromide) followed by column chromatography (silica gel, CH₂Cl₂/Et₂O) are widely used to synthesize derivatives like 6-methoxy-3-phenyl-1H-indene-2-carbaldehyde . Intermediate characterization employs NMR, HRMS (e.g., HRESI MS for [M+H]), and comparison with literature data to confirm structural integrity .

- Data : Yields up to 70% over two steps are achievable, with purity confirmed via spectroscopic alignment .

Q. How is crystallographic data utilized to validate synthetic intermediates of this compound?

- Methodology : Single-crystal X-ray diffraction (e.g., CCDC 752436) resolves bond angles, intermolecular interactions (C–H···O, π–π stacking), and stereochemistry in intermediates like amino acid derivatives . This ensures conformational locking for biological studies .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

- Methodology : NMR, NMR, and IR spectroscopy confirm functional groups (e.g., methoxy, carbonyl). For example, NMR of 5-nitro-6-methoxy-1-indanone shows distinct signals for aromatic protons (δ 7.81 ppm) and methoxy groups (δ 3.98 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in asymmetric hydroxylation of this compound derivatives?

- Methodology : Optimal enantiomeric excess (92% ee) is achieved using cinchonine as a chiral catalyst and cumyl hydroperoxide (CHP) as an oxidant in CH₂Cl₂ at room temperature. Solvent polarity and catalyst loading directly impact stereochemical outcomes .

- Data : Recrystallization (ethyl acetate) replaces column chromatography, improving yield (82%) and reducing purification losses .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodology : Nitration at the C5 position (vs. C7) is controlled by steric and electronic effects of the methoxy group. Reaction monitoring via TLC (R = 0.29 in EtOAc/hexanes) and regioselective crystallization isolates desired isomers (e.g., 22% yield for 5-nitro derivative) .

Q. How are computational models applied to predict reactivity in this compound-based organocatalysis?

- Methodology : Density functional theory (DFT) calculates transition-state energies for [10+2] cycloadditions, explaining enantioselectivity in organocatalytic systems. Experimental validation via NMR tracks fluorine-containing intermediates .

Q. What role does this compound play in synthesizing bioactive compounds with neuroprotective or antitumor activity?

Properties

IUPAC Name |

5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPRWBRNMPANKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199118 | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-70-6 | |

| Record name | 5-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5111-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.